molecular formula C36H48O11 B1245661 15-O-deacetylnimbolidin B

15-O-deacetylnimbolidin B

Cat. No. B1245661
M. Wt: 656.8 g/mol
InChI Key: BMWZKYUHNUEOJU-PNHGQMSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-O-deacetylnimbolidin B is a tricyclic triterpenoid that is isolated from Melia azedarach and exhibits anticancer activity. It has a role as a metabolite and an antineoplastic agent. It is a tricyclic triterpenoid, an acetate ester, a member of furans, an enoate ester, a cyclic ether, a secondary alcohol and a methyl ester. It derives from a tiglic acid.

Scientific Research Applications

1. Potential Anticancer Applications

15-O-deacetylnimbolidin B has been explored in the context of cancer research, particularly focusing on its role in inhibiting certain enzymes or pathways involved in cancer progression. For instance, its relevance in the study of histone deacetylases (HDACs) inhibitors has been noted. HDACs play a critical role in the regulation of gene expression, and their overexpression is observed in several forms of cancer, making them a target for anticancer drugs. Studies have investigated the synthesis of various compounds, including derivatives related to this compound, for their antiproliferative activities and interactions with HDAC isoforms (Hernández-Borja et al., 2021)(Hernández-Borja et al., 2021).

2. Role in Modulating Enzymatic Activities

The compound's potential in influencing enzymatic activities, such as those of lipoxygenases, has been another area of research interest. Lipoxygenases are enzymes that play a role in the metabolism of fatty acids and have implications in various physiological processes and diseases. Investigations into compounds structurally similar to or derivatives of this compound have shed light on their capacity to inhibit these enzymes, suggesting potential therapeutic applications in conditions like atherosclerosis (Takeda et al., 2011)(Takeda et al., 2011).

3. Implications in Ovarian Function and Reproductive Health

Research has also delved into the impact of this compound and related compounds on ovarian function and reproductive health. The expression and regulation of genes like BMP15 (bone morphogenetic protein 15) in granulosa cells are crucial for ovarian follicular development and oocyte maturation. Studies have examined how compounds similar to this compound affect these processes, potentially offering insights into new treatments for fertility issues (Moore et al., 2003)(Moore et al., 2003).

properties

Molecular Formula

C36H48O11

Molecular Weight

656.8 g/mol

IUPAC Name

[(1R,4R,5R,7S,8R,9R,10R,11S,12R)-5,7-diacetyloxy-10-[(3R,5S)-3-(furan-3-yl)-5-hydroxy-2-methylcyclopenten-1-yl]-9-(2-methoxy-2-oxoethyl)-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecan-11-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C36H48O11/c1-10-18(2)33(41)47-32-30-31-34(6,17-44-30)26(45-20(4)37)15-27(46-21(5)38)35(31,7)25(14-28(40)42-9)36(32,8)29-19(3)23(13-24(29)39)22-11-12-43-16-22/h10-12,16,23-27,30-32,39H,13-15,17H2,1-9H3/b18-10+/t23-,24+,25-,26-,27+,30-,31+,32-,34-,35+,36-/m1/s1

InChI Key

BMWZKYUHNUEOJU-PNHGQMSBSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1[C@H]2[C@H]3[C@](CO2)([C@@H](C[C@@H]([C@@]3([C@H]([C@]1(C)C4=C([C@@H](C[C@@H]4O)C5=COC=C5)C)CC(=O)OC)C)OC(=O)C)OC(=O)C)C

Canonical SMILES

CC=C(C)C(=O)OC1C2C3C(CO2)(C(CC(C3(C(C1(C)C4=C(C(CC4O)C5=COC=C5)C)CC(=O)OC)C)OC(=O)C)OC(=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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